Technical Guide: tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate
Technical Guide: tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate
This is an in-depth technical guide on the molecular weight, physicochemical characterization, and synthetic utility of tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate .
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Executive Summary
tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate (CAS: 889942-58-9) is a specialized chiral building block used in medicinal chemistry for the synthesis of peptidomimetics and nitrogen-containing heterocycles.[1][2][3] Structurally, it consists of a piperidine ring substituted at the 2-position with a bromomethyl group, while the secondary amine is protected by a tert-butoxycarbonyl (Boc) group.
This guide provides a rigorous analysis of its molecular weight (MW) dynamics—crucial for mass spectrometry (MS) validation—along with its synthetic pathways and application in drug discovery.
Key Molecular Data
| Property | Value |
| IUPAC Name | tert-butyl 2-(bromomethyl)piperidine-1-carboxylate |
| CAS Number | 889942-58-9 |
| Molecular Formula | C₁₁H₂₀BrNO₂ |
| Average Molecular Weight | 278.19 g/mol |
| Monoisotopic Mass | 277.07 (⁷⁹Br) / 279.06 (⁸¹Br) |
| Physical State | White to off-white solid or viscous oil (depending on purity) |
Physicochemical Profile & Molecular Weight Analysis[5]
Understanding the molecular weight of this compound requires more than a simple summation of atomic weights. Due to the presence of bromine, the compound exhibits a distinct isotopic signature that is critical for identity verification via Mass Spectrometry (MS).
Isotopic Distribution (The "Doublet" Signature)
Bromine exists naturally as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in an approximate 1:1 ratio. This creates a characteristic "doublet" pattern in the mass spectrum, where the molecular ion (M⁺) and the M+2 peak are of nearly equal intensity.
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Peak A (⁷⁹Br): Contributes to the mass ~277.07 Da.
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Peak B (⁸¹Br): Contributes to the mass ~279.06 Da.
Implication for Researchers: When analyzing LC-MS data, do not look for a single peak at 278.19. Instead, look for two peaks separated by 2 mass units at m/z 278 and 280 (for [M+H]⁺) or 300 and 302 (for [M+Na]⁺).
Solubility & Stability
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Solubility: Highly soluble in organic solvents (DCM, THF, Ethyl Acetate, MeOH). Insoluble in water.
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Stability: The Boc group is acid-labile (cleaves with TFA/HCl). The alkyl bromide is susceptible to hydrolysis or nucleophilic attack if stored improperly. Store at 2–8°C under inert atmosphere (Ar/N₂).
Synthetic Routes & Causality
The synthesis of tert-butyl 2-(bromomethyl)piperidine-1-carboxylate is typically achieved via the transformation of the corresponding alcohol, tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate.
The Precursor Strategy
The choice of starting material is dictated by chirality. The 2-substituted piperidine scaffold is often derived from Pipecolic Acid (Piperidine-2-carboxylic acid).
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Reduction: Pipecolic acid is reduced to the alcohol (2-hydroxymethyl piperidine).
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Protection: The secondary amine is protected with Boc anhydride (Boc₂O) to prevent side reactions during bromination.
Bromination Protocols (Causality of Choice)
Two primary methods are employed to convert the alcohol to the bromide. The choice depends on the sensitivity of the Boc group.
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Method A: Appel Reaction (Recommended)
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Reagents: Carbon Tetrabromide (CBr₄) + Triphenylphosphine (PPh₃).
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Mechanism: PPh₃ abstracts the oxygen, activating it for displacement by bromide.
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Why: This reaction proceeds under neutral/mild conditions , preserving the acid-sensitive Boc group.
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Method B: Mesylation/Displacement
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Reagents: Methanesulfonyl chloride (MsCl) / Et₃N followed by LiBr.
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Why: Useful if triphenylphosphine oxide removal (from Method A) is difficult during purification.
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Synthetic Workflow Diagram
The following diagram illustrates the logical flow from Pipecolic Acid to the final Bromide, highlighting the critical decision points.
Figure 1: Step-wise synthesis from Pipecolic Acid to the target Bromide, emphasizing Boc-preservation strategies.[4][5]
Quality Control & Characterization
Trustworthiness in synthesis is established through rigorous characterization. The following protocols validate the identity of the molecule.
Proton NMR (¹H-NMR) Signature
In CDCl₃, the molecule displays distinct signals:
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Boc Group: A strong singlet (~9H) at 1.45 ppm .
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Bromomethyl (-CH₂Br): A diastereotopic multiplet or doublet typically between 3.30 – 3.60 ppm . The electronegativity of Br deshields these protons.
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Piperidine Ring: A complex set of multiplets from 1.40 – 2.00 ppm (ring CH₂) and 2.80 – 4.00 ppm (N-CH protons).
Mass Spectrometry (LC-MS)
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Ionization: ESI (Positive Mode).
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Observed Ions:
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[M+H]⁺: 278.1 / 280.1 (Weak, often loses Boc group in source).
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[M+Na]⁺: 300.1 / 302.1 (Stronger adduct).
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[M - Boc + H]⁺: Loss of the Boc group (-100 Da) is common, showing peaks at 178 / 180 .
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Applications in Drug Discovery[6]
This molecule serves as a "chiral pool" building block. Its 2-substitution pattern mimics the structure of Proline , a critical amino acid in determining protein secondary structure (turns and helices).
Peptidomimetics
Researchers use this scaffold to create non-peptide mimetics of proline-containing sequences. By reacting the bromomethyl group with nucleophiles (thiols, amines, phenols), the piperidine ring is incorporated into larger bioactive molecules.
Enzyme Inhibitors
The piperidine-2-carboxylic acid scaffold is prevalent in inhibitors of:
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FKBP12 (Immunosuppressants): Mimicking the twisted amide bond of FK506.
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HCV NS5A Inhibitors: Many antivirals contain chiral pyrrolidine or piperidine cores.
Application Logic Diagram
Figure 2: The role of the bromomethyl scaffold in generating bioactive peptidomimetics.[4]
Safety & Handling
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Hazards: Alkyl bromides are potential alkylating agents and should be treated as potential carcinogens/mutagens. They are also lachrymators (induce tearing) and skin irritants.
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Always handle inside a fume hood.
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Disposal: Quench excess alkyl bromide with an amine or thiol scavenger before disposal into halogenated waste streams.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15512811, tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate. (Note: General reference for the isomer class properties). Retrieved from [Link]
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LookChem. tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate Product Details (CAS 889942-58-9). Retrieved from [Link]
